Mepiquat chloride
Overview
Description
Mepiquat chloride, chemically known as 1,1-dimethylpiperidinium chloride, is a plant growth regulator widely used in agriculture. It is primarily employed to control the growth of cotton plants, reducing excessive vegetative growth and promoting reproductive growth. This compound helps in managing plant height, leaf area, and node distance, ultimately leading to increased light interception within the canopy and improved yield .
Mechanism of Action
Target of Action
Mepiquat chloride (MC) is a plant growth regulator . Its primary targets are the plant hormones, specifically gibberellins, which are involved in cell elongation . MC’s action on these hormones results in a reduction in plant height, leaf area, node distance, and plant canopy .
Mode of Action
MC interacts with its targets by inhibiting the activity of gibberellin involved in cell elongation . This inhibition disturbs gibberellin homeostasis by upregulating site-specific genes, ultimately resulting in a shorter plant stature . Furthermore, MC application increases the net photosynthesis rate in cotton leaves as compared with control and triggers carbohydrate formation by improving the source-sink relationship .
Biochemical Pathways
MC affects the carbohydrate metabolism pathway . It reduces the partitioning of photoassimilates towards the main stem, branches, and growing points but increases partitioning to the reproductive organs . Disturbed carbohydrate metabolism could affect the activity of sucrose metabolic enzymes, resulting in variable yield responses .
Result of Action
The result of MC’s action is a reduction in vegetative growth . It reduces plant height, leaf area, node distance, and plant canopy but increases light interception within the canopy . This leads to increased yields . Additionally, it enhances yield due to raised boll setting on the lower branches by manipulating a compact canopy .
Action Environment
The action of MC is influenced by environmental factors . For instance, cotton plants are sensitive to changes in the environment and grow extensively in normal growing conditions . Excessive cotton plant canopy and increased shoot growth can lead to shading effects within the canopy, leaf senescence, fruit abscission, and yield reduction . MC is used as a practical tool for cotton management to mitigate these effects .
Biochemical Analysis
Biochemical Properties
Mepiquat chloride interacts with several enzymes and proteins within the plant cell. It has been found to inhibit the activity of gibberellin, a hormone involved in cell elongation . This inhibition disrupts the normal signaling pathways and disturbs gibberellin homeostasis, leading to a reduction in plant height, leaf area, and node distance .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces the partitioning of photoassimilates towards the main stem, branches, and growing points but increases partitioning to the reproductive organs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the activity of gibberellin involved in cell elongation, which inhibits the signaling pathways and disturbs gibberellin homeostasis by upregulation of site-specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound application increases the net photosynthesis rate in cotton leaves as compared with control and triggers carbohydrate formation by improved source-sink relationship .
Metabolic Pathways
This compound is involved in several metabolic pathways within the plant cell. It affects the carbohydrate metabolism and sucrose-related enzymes . It also influences the synthesis and transport of indole acetic acid (IAA), a plant hormone .
Transport and Distribution
This compound is absorbed by the leaves and distributed throughout the plant . It is transported within cells and tissues, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mepiquat chloride is synthesized through the quaternization of N-methylpiperidine with methyl chloride. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the quaternary ammonium compound. The reaction can be represented as follows:
N-methylpiperidine+methyl chloride→1,1-dimethylpiperidinium chloride
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of methyl chloride to a solution of N-methylpiperidine under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Mepiquat chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions or other anions, leading to the formation of corresponding substituted products. For example, it can react with sodium hydroxide to form 1,1-dimethylpiperidine.
Reaction Conditions: These reactions typically occur in aqueous or alcoholic solutions at ambient temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For instance, the reaction with hydroxide ions yields 1,1-dimethylpiperidine .
Scientific Research Applications
Mepiquat chloride has a wide range of applications in scientific research, particularly in the fields of agriculture, biology, and environmental science.
Agriculture:
Cotton Cultivation: It is extensively used to regulate the growth of cotton plants, enhancing yield and improving fiber quality.
Soybean Cultivation: this compound has been shown to improve drought resistance and yield in soybean plants.
Biology:
Stress Resistance: Research indicates that this compound can increase stress resistance in plants by boosting the activity of protective enzymes such as superoxide dismutase and peroxidase.
Environmental Science:
Comparison with Similar Compounds
Chlormequat Chloride: Another quaternary ammonium compound used as a plant growth regulator, primarily in cereals and ornamental plants.
Daminozide: A plant growth regulator used to control the growth of ornamental plants and fruit trees.
Uniqueness: Mepiquat chloride is particularly effective in cotton and soybean cultivation due to its ability to enhance yield and improve stress resistance. Its specific mode of action in inhibiting gibberellin biosynthesis makes it a valuable tool in agricultural practices .
Properties
IUPAC Name |
1,1-dimethylpiperidin-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.ClH/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOVSQVSAAQANU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15302-91-7 (Parent) | |
Record name | Mepiquat chloride [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024307264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1024170 | |
Record name | 1,1-Dimethylpiperidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Colorless hygroscopic solid; [HSDB] | |
Record name | Mepiquat chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5950 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in ethanol 162, chloroform 10.5, benzene, ethyl acetate, cyclohexane all <1.0 (all in g/kg at 20 °C), Solubility in octanol - 0.95 g/100 ml; water - 52.9 g/100 ml; methanol - 5 g/100 ml, Solubility in acetone, 20,000 mg/l; chloroform, 10,500 mg/l; ethanol 162,000 mg/l | |
Record name | MEPIQUAT CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.187 g/cu cm (technical material, 20 °C), Bulk density = 0.421 g/ml | |
Record name | MEPIQUAT CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<2.3X10-6 Torr @ 25.3 °C | |
Record name | MEPIQUAT CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless hygroscopic crystals | |
CAS No. |
24307-26-4 | |
Record name | Mepiquat chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24307-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepiquat chloride [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024307264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidinium, 1,1-dimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Dimethylpiperidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylpiperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPIQUAT CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S7YUN0EP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MEPIQUAT CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C, with discoloration at about 296 °C | |
Record name | MEPIQUAT CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.